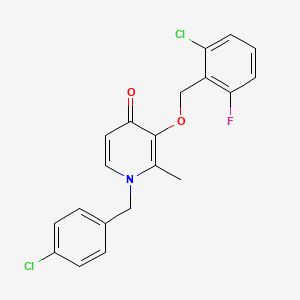
1-(4-Chlorobenzyl)-3-((2-chloro-6-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorobenzyl)-3-((2-chloro-6-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone is a useful research compound. Its molecular formula is C20H16Cl2FNO2 and its molecular weight is 392.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-Chlorobenzyl)-3-((2-chloro-6-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone, commonly referred to by its CAS number 303144-70-9, is a pyridinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure includes two halogenated benzyl groups attached to a pyridinone core, which is known for its potential pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C20H16Cl2FNO, with a molecular weight of approximately 367.25 g/mol. The compound exhibits a density of 1.4 g/cm³ and has been characterized by various physical properties such as boiling and melting points, although specific values were not detailed in the available literature.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyridinone derivatives, including the compound . Pyridinones have been shown to inhibit various kinases involved in tumor growth and progression. For instance, compounds similar to this compound have demonstrated significant antiproliferative activities against human cancer cell lines. A study reported that modifications on the pyridinone scaffold could enhance binding affinity to target proteins, leading to increased potency against cancer cells .
Table 1: Antiproliferative Activity of Pyridinone Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | GTL-16 (gastric cancer) | 0.06 | Met kinase inhibition |
| Compound B | Various tumor lines | 0.07 | HDAC inhibition |
| This compound | TBD | TBD |
Antimicrobial Activity
Pyridinone derivatives are also known for their antimicrobial properties. The compound has shown selective activity against certain bacterial strains, potentially making it a candidate for further development as an antibiotic . The presence of halogen atoms in its structure may contribute to its enhanced activity due to increased electron-withdrawing effects, which can influence the compound's interaction with microbial targets.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| N. meningitidis | 64 μg/mL | |
| H. influenzae | 32 μg/mL |
Anti-inflammatory Effects
The anti-inflammatory potential of pyridinones has been explored, with some studies indicating that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes . This suggests that this compound may also possess therapeutic benefits in inflammatory diseases.
Case Studies
A notable case study involved the synthesis and evaluation of various pyridinone derivatives, including the target compound, focusing on their antiproliferative effects against cancer cell lines. The results indicated that structural modifications significantly impacted their biological activity, highlighting the importance of molecular design in drug discovery .
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methoxy]-1-[(4-chlorophenyl)methyl]-2-methylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2FNO2/c1-13-20(26-12-16-17(22)3-2-4-18(16)23)19(25)9-10-24(13)11-14-5-7-15(21)8-6-14/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJAOSUCZCHUHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC2=CC=C(C=C2)Cl)OCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














